molecular formula C14H10F2O2 B6399985 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% CAS No. 1261937-99-8

2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%

Cat. No. B6399985
CAS RN: 1261937-99-8
M. Wt: 248.22 g/mol
InChI Key: AVWMRMGXEAKFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3-Difluorophenyl)-5-methylbenzoic acid (2,3-DFPMA) is a fluorinated benzene derivative that is widely used in scientific research due to its unique properties. It is a versatile compound with a wide range of applications in organic synthesis, medicinal chemistry, and analytical chemistry. 2,3-DFPMA is a colorless, odorless, and crystalline solid that is stable and soluble in organic solvents. It has a molecular weight of 198.17 and a melting point of 92-94 °C.

Mechanism of Action

2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% is a fluorinated benzene derivative that is used in scientific research due to its unique properties. It has a high degree of reactivity and is capable of undergoing a variety of reactions, including nucleophilic substitution, electrophilic addition, and electrophilic substitution. The reactivity of 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% is due to its electron-withdrawing fluorine substituents, which increase the electron density of the aromatic ring and make it more susceptible to nucleophilic attack.
Biochemical and Physiological Effects
2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% has been studied for its potential biochemical and physiological effects. Studies have shown that it may have an inhibitory effect on the enzyme cholinesterase, which is involved in the breakdown of acetylcholine in the brain. It has also been shown to have an inhibitory effect on the enzyme tyrosinase, which is involved in the production of melanin. In addition, 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% has been shown to have an inhibitory effect on the enzyme monoamine oxidase, which is involved in the breakdown of neurotransmitters in the brain.

Advantages and Limitations for Lab Experiments

2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% has a number of advantages and limitations for lab experiments. The advantages of using 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% include its high reactivity, its low toxicity, its low cost, and its availability. The limitations of using 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% include its low solubility in water, its tendency to form polymers, and its instability in the presence of strong acids and bases.

Future Directions

There are a number of potential future directions for the use of 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% in scientific research. One potential direction is the development of new synthetic methods for the synthesis of 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%. Another potential direction is the development of new applications for 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%, such as in the synthesis of pharmaceuticals, pesticides, dyes, and fragrances. Additionally, further research could be done on the biochemical and physiological effects of 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%, such as its effect on enzymes involved in the breakdown of neurotransmitters in the brain. Finally, further research could be done on the advantages and limitations of using 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% in lab experiments, such as its solubility, polymerization, and stability.

Synthesis Methods

2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% can be synthesized using a variety of methods, including the Friedel-Crafts acylation reaction, the nitration of benzene, and the reaction of 2,3-difluorobenzaldehyde with malonic acid. The Friedel-Crafts acylation reaction involves the reaction of a difluorobenzene with an acid chloride in the presence of an aluminum chloride catalyst to form 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%. The nitration of benzene involves the reaction of benzene with nitric acid and sulfuric acid to form 2,3-difluoronitrobenzene, which can be reduced to 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%. The reaction of 2,3-difluorobenzaldehyde with malonic acid involves the reaction of 2,3-difluorobenzaldehyde with malonic acid in the presence of an aluminum chloride catalyst to form 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95%.

Scientific Research Applications

2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% has a wide range of applications in scientific research. It is used as a reactant in the synthesis of various organic compounds, such as pharmaceuticals, pesticides, dyes, and fragrances. It is also used as an intermediate in the synthesis of fluorinated compounds and as a catalyst in the synthesis of polymers. In addition, 2-(2,3-Difluorophenyl)-5-methylbenzoic acid, 95% is used as a reagent in the analysis of organic compounds and as a solvent in chromatography.

properties

IUPAC Name

2-(2,3-difluorophenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c1-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVWMRMGXEAKFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C(=CC=C2)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80689650
Record name 2',3'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261937-99-8
Record name 2',3'-Difluoro-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80689650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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